N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]quinoline-2-carboxamide
CAS No.: 1021266-23-8
Cat. No.: VC11924081
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021266-23-8 |
|---|---|
| Molecular Formula | C23H20N4O2 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C23H20N4O2/c28-22-14-13-20(17-7-2-1-3-8-17)26-27(22)16-6-15-24-23(29)21-12-11-18-9-4-5-10-19(18)25-21/h1-5,7-14H,6,15-16H2,(H,24,29) |
| Standard InChI Key | CIFMUSBXCOVAIH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Introduction
Synthesis Methods
The synthesis of such a compound typically involves multiple steps, including the formation of the pyridazine and quinoline rings, followed by their coupling. A common approach might involve:
-
Pyridazine Ring Formation: This could involve the condensation of a hydrazine derivative with a suitable aldehyde or ketone.
-
Quinoline Ring Formation: This might involve the Skraup reaction or similar methods to form the quinoline nucleus.
-
Coupling Reaction: The pyridazine and quinoline moieties could be linked via a propyl chain using appropriate coupling agents.
Biological Activities
Heterocyclic compounds like quinolines and pyridazines often exhibit significant biological activities, including anticancer, antimalarial, and antimicrobial effects. While specific data on N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]quinoline-2-carboxamide is lacking, related compounds have shown promising results:
-
Anticancer Activity: Compounds with quinoxaline and quinoline structures have demonstrated anticancer properties by inhibiting cell proliferation in various cancer cell lines .
-
Antimalarial Activity: Quinoline derivatives have been effective against malaria parasites, often targeting specific biochemical pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume